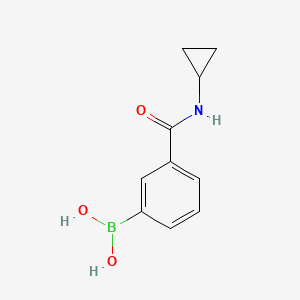

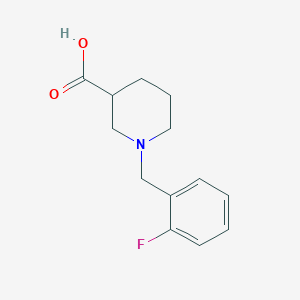

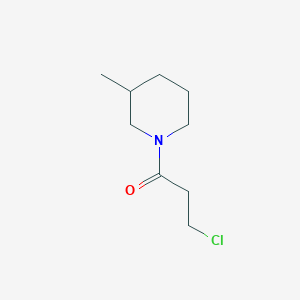

3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one, also known as 3-Chloro-1-methylpiperidine or 3-Chloro-1-methylpiperidin-1-ol, is an organic compound with a molecular formula of C6H12ClNO. It is a colorless liquid with a boiling point of 135-136°C and a melting point of -50°C. It has a faint odor and is soluble in water, ethanol, and ether. 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one is used in a variety of applications, ranging from pharmaceuticals to agrochemicals to industrial applications.

Applications De Recherche Scientifique

Catalytic Applications

- Ionic Liquid-Based Ru(II)–Phosphinite Compounds : Utilized in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, showing significant catalytic activity in the transfer hydrogenation of various ketones. This application demonstrates the compound's utility in catalysis with high conversion rates (Aydemir et al., 2014).

Synthesis of Complex Compounds

- Transition Metal Complexes : Involved in the synthesis of transition metal complexes containing nitrogen heterocyclic sulphur donor ligand. These complexes have been characterized using various spectroscopic techniques (Görgülü et al., 2009).

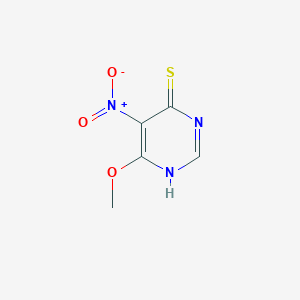

- Uracil Derivatives : Used in the synthesis and characterization of two uracil derivatives. These compounds have been studied for their interactions with DNA and show potential for biological applications (Yao et al., 2013).

Inhibitory and Antimicrobial Activities

- Src Kinase Inhibitory and Anticancer Activities : A series of derivatives synthesized from this compound were evaluated as Src kinase inhibitors and showed potential anticancer activity on human breast carcinoma cells (Sharma et al., 2010).

- Antimicrobial Activity : Various derivatives of this compound have been synthesized and tested for antimicrobial activity against different bacterial and fungal organisms (Nasser et al., 2010).

Material Science and Polymer Synthesis

- Adhesive Polymers : Utilized in the synthesis of monomers for adhesive polymers. These polymers have shown potential for applications in dentistry and other fields requiring strong adhesives (Moszner et al., 2006).

Propriétés

IUPAC Name |

3-chloro-1-(3-methylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKRTQFQKRYNJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399390 |

Source

|

| Record name | 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |

CAS RN |

349097-98-9 |

Source

|

| Record name | 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.